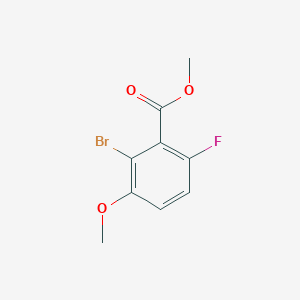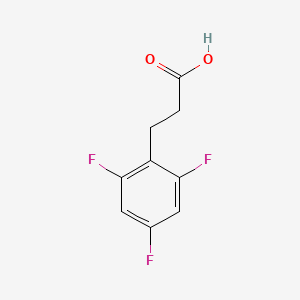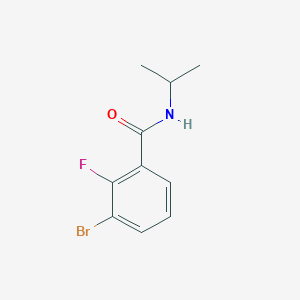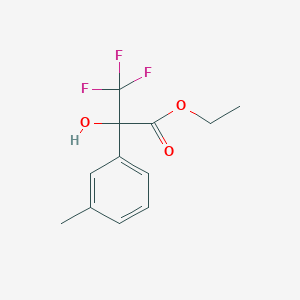
1-(4-Bromo-3,5-difluorophenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromo-3,5-difluorophenyl)ethanone is an organic compound with the molecular formula C8H5BrF2O and a molecular weight of 235.03 g/mol . It is commonly used as a reagent in organic synthesis, particularly for the preparation of other compounds containing the 4-bromo-3,5-difluorophenyl group . This compound typically appears as a white to light yellow solid and is soluble in organic solvents .
Métodos De Preparación
1-(4-Bromo-3,5-difluorophenyl)ethanone can be synthesized through various methods. One common synthetic route involves the bromination and fluorination of acetophenone derivatives . The reaction typically involves the use of bromine and a fluorinating agent under controlled conditions to achieve the desired substitution pattern on the aromatic ring . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .
Análisis De Reacciones Químicas
1-(4-Bromo-3,5-difluorophenyl)ethanone undergoes several types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic aromatic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction . Major products formed from these reactions depend on the specific conditions and reagents used but often include more complex aromatic compounds .
Aplicaciones Científicas De Investigación
1-(4-Bromo-3,5-difluorophenyl)ethanone has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(4-Bromo-3,5-difluorophenyl)ethanone depends on its specific application. In chemical reactions, it acts as an electrophile, facilitating the formation of new bonds through substitution or coupling reactions . In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity . The exact pathways involved vary depending on the structure of the derivative and its intended use .
Comparación Con Compuestos Similares
1-(4-Bromo-3,5-difluorophenyl)ethanone can be compared to other similar compounds, such as:
2-Bromo-1-(3,5-difluorophenyl)ethanone: Similar in structure but with the bromine atom in a different position.
3,5-Difluoroacetophenone: Lacks the bromine atom, making it less reactive in certain substitution reactions.
2-Bromo-1-(2,3-difluorophenyl)ethanone: Another positional isomer with different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and properties, making it valuable for targeted synthetic applications .
Propiedades
IUPAC Name |
1-(4-bromo-3,5-difluorophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2O/c1-4(12)5-2-6(10)8(9)7(11)3-5/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAOKHDWJQCHTID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C(=C1)F)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














